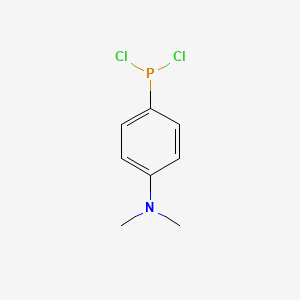
4-(Dichlorophosphino)-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dichlorophosphino)-N,N-dimethylaniline is an organophosphorus compound that features a dichlorophosphino group attached to an aniline ring substituted with two methyl groups on the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dichlorophosphino)-N,N-dimethylaniline typically involves the reaction of N,N-dimethylaniline with phosphorus trichloride (PCl3) in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent the oxidation of the phosphorus compound. The general reaction scheme is as follows:
N,N-dimethylaniline+PCl3→this compound+HCl
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the desired reaction conditions and improving yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Dichlorophosphino)-N,N-dimethylaniline can undergo various types of chemical reactions, including:
Oxidation: The dichlorophosphino group can be oxidized to form phosphine oxides.
Substitution: The chlorine atoms in the dichlorophosphino group can be substituted with other nucleophiles such as amines or alcohols.
Coordination: The compound can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H2O2) or oxygen (O2) can be used for oxidation reactions.
Substitution: Nucleophiles like amines (e.g., methylamine) or alcohols (e.g., methanol) can be used under mild conditions.
Coordination: Transition metals such as palladium (Pd) or platinum (Pt) can be used to form coordination complexes.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted phosphines.
Coordination: Metal-phosphine complexes.
Applications De Recherche Scientifique
4-(Dichlorophosphino)-N,N-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Dichlorophosphino)-N,N-dimethylaniline involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in catalytic cycles, facilitating various chemical reactions. The molecular targets include transition metals, and the pathways involved are typically related to catalytic processes.
Comparaison Avec Des Composés Similaires
- 1,2-Bis(dichlorophosphino)benzene
- 1,2,4-Tris(dichlorophosphino)benzene
- 1,2,4,5-Tetrakis(dichlorophosphino)benzene
Comparison: 4-(Dichlorophosphino)-N,N-dimethylaniline is unique due to the presence of the dimethylaniline moiety, which can influence its electronic properties and reactivity. Compared to other dichlorophosphino compounds, it may offer different coordination behavior and catalytic activity, making it suitable for specific applications in organic synthesis and catalysis.
Propriétés
Formule moléculaire |
C8H10Cl2NP |
|---|---|
Poids moléculaire |
222.05 g/mol |
Nom IUPAC |
4-dichlorophosphanyl-N,N-dimethylaniline |
InChI |
InChI=1S/C8H10Cl2NP/c1-11(2)7-3-5-8(6-4-7)12(9)10/h3-6H,1-2H3 |
Clé InChI |
CIFGFTAVDHDGML-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)P(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


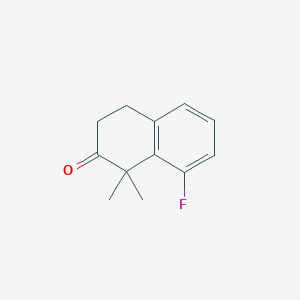

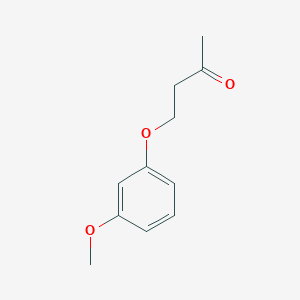
![5-Bromo-2,3-dihydrofuro[2,3-b]pyridin-3-amine](/img/structure/B13678520.png)
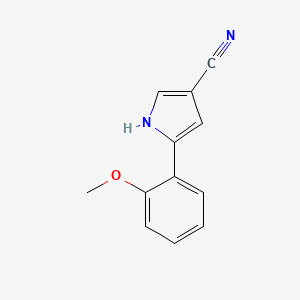

![5-Methoxybenzo[d]isothiazole](/img/structure/B13678531.png)
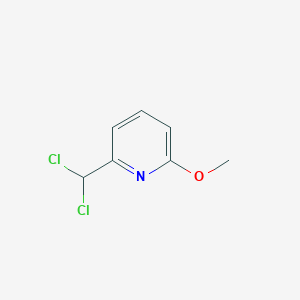
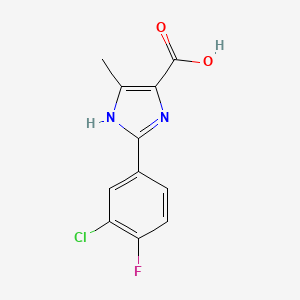

![6-Methyl-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13678569.png)
![2-Propanol, 1,3-bis[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]-](/img/structure/B13678584.png)


